molecular formula C12H8N2O3 B14718761 9,10-Dihydroxyphenazin-2(10H)-one CAS No. 23448-76-2

9,10-Dihydroxyphenazin-2(10H)-one

Cat. No.: B14718761
CAS No.: 23448-76-2
M. Wt: 228.20 g/mol
InChI Key: OTQDSBRSZZQVSR-UHFFFAOYSA-N
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Description

9,10-Dihydroxyphenazin-2(10H)-one is a phenazine derivative known for its unique chemical properties and potential applications in various fields. Phenazine compounds are heterocyclic aromatic compounds that have been studied for their antimicrobial, anticancer, and other biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydroxyphenazin-2(10H)-one typically involves the oxidation of phenazine derivatives. Common starting materials include phenazine or its substituted derivatives. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for phenazine derivatives may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydroxyphenazin-2(10H)-one can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound back to its phenazine form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced phenazine derivatives.

    Substitution: Various substituted phenazine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties against various pathogens.

    Medicine: Investigated for its potential anticancer activity and other therapeutic effects.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Dihydroxyphenazin-2(10H)-one involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound may also interact with specific molecular targets, such as enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Phenazine: The parent compound of 9,10-Dihydroxyphenazin-2(10H)-one.

    Phenazine-1-carboxylic acid: Another phenazine derivative with antimicrobial properties.

    Phenazine-1,6-dicarboxylic acid: Known for its anticancer activity.

Uniqueness

This compound is unique due to the presence of hydroxyl groups at the 9 and 10 positions, which can significantly influence its chemical reactivity and biological activity. These hydroxyl groups can participate in hydrogen bonding and other interactions, enhancing the compound’s ability to interact with biological targets.

Properties

CAS No.

23448-76-2

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

9,10-dihydroxyphenazin-2-one

InChI

InChI=1S/C12H8N2O3/c15-7-4-5-8-10(6-7)14(17)12-9(13-8)2-1-3-11(12)16/h1-6,16-17H

InChI Key

OTQDSBRSZZQVSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N(C3=CC(=O)C=CC3=N2)O

Origin of Product

United States

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